molecular formula C20H19ClN2O3 B2394828 1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 303149-89-5

1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

Cat. No. B2394828
CAS RN: 303149-89-5
M. Wt: 370.83
InChI Key: QVWOTDUCKVHSJN-QOCHGBHMSA-N
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Description

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is an organic compound that is commonly used in laboratory experiments and scientific research. It is a derivative of indole, a heterocyclic aromatic organic compound that is found in several plants and animals. This compound is synthesized from the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. It is a white, crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is believed to act on the immune system by modulating the activity of certain immune cells, such as T-cells, B-cells, and macrophages. It is also thought to interact with certain receptors on the surface of these cells, resulting in the production of cytokines and other molecules that can modulate the immune response. In addition, this compound is believed to interact with certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, as well as to reduce the production of certain inflammatory mediators. In addition, this compound has been shown to have antioxidant, antifungal, and antibacterial effects. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of lipids, proteins, and carbohydrates.

Advantages and Limitations for Lab Experiments

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to obtain and store. In addition, it is relatively non-toxic and has low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in pure form.

Future Directions

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on the development of new synthesis methods for this compound, as well as the investigation of its pharmacological properties. In addition, further research could be conducted to explore the effects of this compound on other biological systems, such as the cardiovascular and central nervous systems. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.

Synthesis Methods

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is synthesized by the reaction of 4-chlorobenzaldehyde and pentanoyl chloride in the presence of a base, usually pyridine. The reaction is carried out by heating the reactants in a sealed tube at a temperature of approximately 80-90°C for 30 minutes. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure complete conversion of the reactants. The product is purified by recrystallization from ethanol or methanol.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one is used in a variety of scientific research applications. It has been used in studies investigating the effects of indole derivatives on the immune system and inflammation. It has also been used in studies of the pharmacological properties of indole derivatives, such as their anti-inflammatory, anti-fungal, and anti-bacterial effects. In addition, this compound has also been used in studies investigating the effects of indole derivatives on the cardiovascular system and the central nervous system.

properties

IUPAC Name

[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-3-8-18(24)26-22-19-16-6-4-5-7-17(16)23(20(19)25)13-14-9-11-15(21)12-10-14/h4-7,9-12H,2-3,8,13H2,1H3/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWOTDUCKVHSJN-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one

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